(R)-Canadine molecular structure and stereochemistry
(R)-Canadine molecular structure and stereochemistry
An In-Depth Technical Guide to (R)-Canadine: Molecular Structure, Stereochemistry, and Analysis
Abstract
(R)-Canadine, also known as (+)-tetrahydroberberine, is a naturally occurring protoberberine alkaloid found in various plant species, including Hydrastis canadensis (goldenseal) and members of the Corydalis and Berberis genera.[1][2] As a benzylisoquinoline alkaloid, it possesses a rigid pentacyclic structure with a single, crucial stereocenter that defines its biological activity and chemical properties.[3][4] This technical guide provides a comprehensive exploration of (R)-Canadine, focusing on its intricate molecular architecture, the principles governing its stereochemistry, and the modern analytical techniques employed for its characterization. We delve into the causality behind spectroscopic interpretation, synthetic strategies, and biosynthetic pathways, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as an authoritative resource, integrating foundational principles with practical methodologies.
Molecular Structure and Physicochemical Properties
The Protoberberine Core
(R)-Canadine is built upon the protoberberine skeleton, a tetracyclic system derived from the fusion of a benzylisoquinoline unit. This core is characterized by a dibenzo[a,g]quinolizine moiety.[4] The structure of canadine features this core with specific substitutions: two methoxy groups on one aromatic ring (Ring D) and a methylenedioxy group on the other (Ring A). This arrangement classifies it as a benzylisoquinoline alkaloid.[3][5] The fully saturated nature of the B and C rings distinguishes it from its oxidized precursor, berberine.[2]
Key Functional Groups and Nomenclature
The systematic IUPAC name for (R)-Canadine is (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1] The key structural features include:
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Two Methoxy Groups (-OCH₃): Located at positions C-9 and C-10, these electron-donating groups influence the molecule's electronic properties and potential for hydrogen bonding.
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A Methylenedioxy Bridge (-O-CH₂-O-): This group at positions C-2 and C-3 rigidifies the structure and is characteristic of many related alkaloids.
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A Tertiary Amine: The nitrogen atom at position 7 is a key site for protonation and salt formation.
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A Chiral Center: The carbon at position 13a is the sole stereocenter, giving rise to two enantiomers.[1]
Physicochemical Data
The fundamental properties of canadine are summarized below for easy reference. Note that some properties may vary slightly depending on the enantiomeric form and experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [1][5] |
| Molecular Weight | 339.39 g/mol | [1][5] |
| Appearance | Pale Yellow to Light Yellow Solid | [6] |
| IUPAC Name | (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | [1] |
| Synonyms | (+)-Canadine, (R)-(+)-Tetrahydroberberine, beta-Canadine | [1] |
| Melting Point | ~135 °C (for the (S)-enantiomer) | [6] |
| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate; Very slightly soluble in Methanol | [6] |
The Stereochemistry of Canadine
The biological and pharmacological identity of canadine is intrinsically linked to its three-dimensional structure, specifically the absolute configuration at its single chiral center.
The C-13a Chiral Center
The carbon atom at position 13a is bonded to four different substituents: a hydrogen atom, the C-13 carbon, the C-5 carbon, and the nitrogen atom at position 7. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers: (R)-Canadine and (S)-Canadine.[1][7] This chirality is the primary determinant of the molecule's interaction with other chiral entities, such as biological receptors and enzymes.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The designation of 'R' (from the Latin Rectus, for right) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for unambiguously naming stereoisomers.[8][9]
Protocol: Assigning CIP Priority to (R)-Canadine
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Identify the Chiral Center: Locate the C-13a carbon.
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Prioritize Directly Attached Atoms: Assign priority based on atomic number to the atoms directly bonded to C-13a.
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Priority 1: Nitrogen (N) at position 7 (Atomic number 7).
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Priority 2: Carbon (C) at position 13 (Part of an aromatic system).
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Priority 3: Carbon (C) at position 5 (Methylene carbon).
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Priority 4: Hydrogen (H) (Atomic number 1).
-
-
Orient the Molecule: Mentally orient the molecule so that the lowest priority group (Priority 4, the Hydrogen atom) points away from the viewer (a dashed bond).
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Trace the Path: Draw a curve from Priority 1 to Priority 2 to Priority 3.
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Determine Configuration: For (R)-Canadine, this path traces a clockwise direction. Therefore, the configuration is designated as 'R'.[10][11][12] If the path were counter-clockwise, it would be 'S' (Sinister, for left).
Optical Activity
Enantiomers are optically active, meaning they rotate the plane of polarized light.
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(R)-Canadine is dextrorotatory, rotating light in a clockwise direction, and is thus denoted with a (+) sign, as in (+)-Canadine.[1]
-
(S)-Canadine is levorotatory, rotating light in a counter-clockwise direction, and is denoted with a (-) sign, as in (-)-Canadine.[6]
It is critical to understand that the R/S designation is based on a set of rules and has no direct, predictable correlation with the (+) or (-) direction of optical rotation; the latter must be determined experimentally.[8]
Spectroscopic and Crystallographic Analysis
The elucidation and confirmation of (R)-Canadine's structure rely on a suite of analytical techniques. The choice of method is driven by the need to confirm not just connectivity but also the precise stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the chemical structure of organic molecules in solution.[13] For (R)-Canadine, both ¹H and ¹³C NMR provide a unique fingerprint.
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Rationale for NMR: The high reproducibility and non-destructive nature of NMR make it ideal for verifying the identity and purity of isolated or synthesized canadine.[14] ¹H NMR confirms the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to definitively assign every signal and confirm the connectivity of the complex pentacyclic system.
Expected ¹H and ¹³C NMR Spectral Features
| Atom Position(s) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons (C1, C4, C11, C12) | 6.6 - 7.0 | 105 - 150 | Located in electron-rich aromatic regions. |
| Methylenedioxy (-O-CH₂-O-) | ~5.9 (singlet) | ~101 | Protons are equivalent and adjacent to two oxygens, causing a downfield shift. |
| Methoxy (-OCH₃) | ~3.8 (two singlets) | ~56 | Protons on methyl groups attached to oxygen. |
| Chiral Center Proton (C13a-H) | ~3.5 - 4.0 (doublet) | ~55-60 | Proximity to nitrogen and within the rigid ring system influences its shift. |
| Methylene Protons (C5, C6, C8, C13) | 2.5 - 4.2 (multiplets) | 29 - 60 | Complex splitting patterns due to diastereotopic nature and coupling with adjacent protons. |
Protocol: Sample Preparation and Data Acquisition for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified (R)-Canadine sample.[14]
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on sample solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum, often using techniques like DEPT to differentiate CH, CH₂, and CH₃ groups.[13]
-
If structural confirmation is required, perform 2D experiments (COSY, HSQC) to establish H-H and C-H correlations.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.
-
Causality in Fragmentation: When subjected to techniques like Electrospray Ionization (ESI-MS), (R)-Canadine will readily protonate at the tertiary amine to form a pseudomolecular ion [M+H]⁺ at m/z 340.4.[15] Tandem MS (MS/MS) experiments would involve isolating this ion and inducing fragmentation. The resulting fragment ions correspond to stable pieces of the molecule, allowing for confirmation of the core structure and substituent groups.
X-ray Crystallography
This technique provides the ultimate, unambiguous proof of absolute configuration.[9]
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Self-Validating Principle: By diffracting X-rays off a single crystal of pure (R)-Canadine, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct visualization of the C-13a stereocenter's configuration.[7] This method is considered the "gold standard" for absolute stereochemical assignment.[8]
Synthesis and Biosynthesis
Biosynthetic Pathway
In nature, (S)-Canadine is synthesized from the pivotal precursor (S)-reticuline.[5] This multi-step enzymatic process highlights the stereospecificity of biological systems. (R)-Canadine would arise from a similar pathway starting with (R)-reticuline.
Caption: Biosynthesis of (S)-Canadine from (S)-Reticuline.[5]
Chemical Synthesis Strategies
The asymmetric total synthesis of tetrahydroprotoberberine alkaloids like canadine is a significant challenge in organic chemistry. A modern and efficient approach involves building the core and then introducing the chirality in a controlled final step.[16]
A concise synthesis has been developed using a cascade reaction to form the dihydroprotoberberine core, followed by a stereoselective hydrogenation to set the C-13a chiral center.[16]
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